BT424

Kinase Selectivity SFK Inhibition Drug Discovery

Choose BT424 for HCK-selective interrogation without SFK off-target toxicity. Its unique boron-based pharmacophore ensures superior selectivity (EC50=12 µM) vs broad-spectrum inhibitors. With <3% aqueous degradation/24h and non-cytotoxicity to podocytes (≤50 µM), it's ideal for reproducible in vitro/in vivo studies. Long-term 25 mg/kg dosing shows no renal/hepatic impact, making it essential for chronic fibrosis models.

Molecular Formula C22H15BCl2N2O2
Molecular Weight 421.1 g/mol
Cat. No. B12379380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT424
Molecular FormulaC22H15BCl2N2O2
Molecular Weight421.1 g/mol
Structural Identifiers
SMILESB1(N=C(NO1)C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C22H15BCl2N2O2/c24-17-11-15-12-18(22-26-23(29-27-22)16-9-5-2-6-10-16)20(14-7-3-1-4-8-14)28-21(15)19(25)13-17/h1-13,20H,(H,26,27)
InChIKeySYIZHZBXDOQNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BT424: A Selective HCK Inhibitor for Macrophage-Driven Inflammation and Fibrosis Research


BT424 is a boron-containing, small-molecule inhibitor that selectively targets Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases. This compound was developed through a structure-activity relationship (SAR) study of dasatinib, with the goal of improving target selectivity to mitigate off-target toxicity observed with broader-spectrum Src family kinase (SFK) inhibitors [1]. BT424 has a molecular weight of 421.08 g/mol, a molecular formula of C22H15BCl2N2O2, and is characterized by its oxadiazaborole pharmacophore . It has been shown to modulate macrophage activation and autophagy in vitro and to ameliorate inflammation and renal fibrosis in a unilateral ureteral obstruction (UUO) mouse model [1].

Why BT424's Differentiated Profile Precludes Substitution with Generic SFK Inhibitors


Generic substitution within the Src family kinase (SFK) inhibitor class is not scientifically sound due to the high sequence homology among SFK members. Inhibitors like dasatinib and A-419259, while potent, exhibit broad SFK inhibition, which has been directly linked to dose-limiting toxicities, particularly in renal models [1]. The development of BT424 was a direct response to this challenge, utilizing a structure-based design approach to engineer selectivity for HCK over other SFKs. This was achieved by introducing a unique boron-based pharmacophore, a structural feature absent in earlier-generation compounds [2]. Consequently, substituting BT424 with a broader-spectrum SFK inhibitor would reintroduce the very selectivity and toxicity liabilities that its rational design was intended to resolve, thereby confounding experimental outcomes in inflammation and fibrosis models.

Quantitative Evidence for BT424's Differentiated Performance vs. Key Comparators


BT424 Exhibits a Differentiated Selectivity Window for HCK Over Other SFKs

BT424 was engineered to be a more selective HCK inhibitor compared to other Src family kinases (SFKs). The compound demonstrates an EC50 of 12 µM for HCK, while exhibiting lower inhibition against other SFKs at the same concentration [1]. This contrasts sharply with broad-spectrum SFK inhibitors like A-419259 (RK-20449) and dasatinib. A-419259, for instance, has reported IC50 values of 9 nM for Src, <3 nM for Lck and Lyn, and 0.43 nM for Hck , indicating high potency across multiple SFK targets. Similarly, PP1 inhibits Hck with an IC50 of 20 nM and Lck at 5 nM . The higher, micromolar EC50 of BT424 for HCK, combined with its relative sparing of other SFKs, defines a distinct selectivity profile intended to reduce the on-target, off-kinase toxicities associated with pan-SFK inhibition.

Kinase Selectivity SFK Inhibition Drug Discovery

Improved In Vitro Safety Profile: BT424 Lacks Cytotoxicity on Podocytes at 50 µM

A key liability of the parental compound dasatinib is its dose-limiting renal toxicity, which has been attributed to podocyte injury caused by its low specificity [1]. In direct contrast, BT424 was subjected to cytotoxicity studies on RAW264.7 macrophages and, critically, on podocytes. At a concentration of 50 µM, BT424 did not reveal any cytotoxicity on either cell type [2]. This is a significant differentiator from dasatinib, which is known to cause podocyte foot process effacement and proteinuria at higher doses in animal models [1].

Cytotoxicity Renal Fibrosis Safety Pharmacology

In Vivo Efficacy in Attenuating Renal Fibrosis in the UUO Mouse Model

BT424's therapeutic potential was validated in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis. Mice treated with BT424 at 25 mg/kg via daily oral gavage demonstrated significant attenuation of disease pathology compared to vehicle-treated controls [1]. Quantitative histological analysis confirmed that BT424 treatment reduced renal fibrosis, as evidenced by decreased Masson's trichrome and Collagen I staining. Furthermore, the treatment led to a significant decrease in the mRNA expression of key fibrotic markers, including Collagen I alpha 1 (Col1a1), Fibronectin, and Fibroblast-Specific Protein 1 (FSP-1) [2]. This in vivo efficacy is a critical differentiator from compounds lacking validated activity in disease-relevant models.

Renal Fibrosis In Vivo Efficacy Chronic Kidney Disease

Favorable In Vivo Tolerability Over One-Month Dosing Period

Beyond acute efficacy, the tolerability of BT424 was assessed over an extended period. Wild-type mice treated with 25 mg/kg BT424 by daily oral gavage for one month showed no signs of overt toxicity [1]. This assessment was based on monitoring body weight changes, behavior, and physical activity. A comprehensive serum chemistry panel further confirmed the absence of adverse effects on liver enzymes, renal function, lipid profile, and glucose levels when compared to vehicle-treated controls [2]. This long-term safety data provides a strong basis for using BT424 in chronic disease models and distinguishes it from other tool compounds where long-term tolerability is unknown or limiting.

In Vivo Toxicology Chronic Dosing Safety Profile

Demonstrated Chemical Stability in Aqueous Solution

The practical utility of a tool compound is often limited by its stability in experimental buffers. BT424 was tested for stability by diluting a 100 mM DMSO stock solution to 25 µM in water and incubating it at room temperature for 24 hours. Subsequent HPLC analysis revealed less than 3% degradation, indicating excellent short-term aqueous stability [1]. While comparative quantitative data for other HCK inhibitors under identical conditions is not available, this level of stability supports its use in standard cell-based assays and reduces the risk of data variability due to compound degradation.

Chemical Stability Formulation In Vitro Assay

Optimal Research and Industrial Application Scenarios for BT424 Based on its Differentiated Evidence


Dissecting HCK-Specific Signaling in Macrophage Biology

For researchers investigating the role of HCK in macrophage polarization, proliferation, and migration, BT424 is the preferred tool. Its demonstrated selectivity for HCK over other SFKs (EC50 = 12 µM) allows for the specific interrogation of HCK-dependent pathways without the confounding effects of inhibiting related kinases like Src, Lck, or Lyn [1]. This is in contrast to broad-spectrum SFK inhibitors such as A-419259 or dasatinib, which would simultaneously suppress multiple signaling nodes. The proven in vitro efficacy of BT424 in modulating autophagy (LC3-II/I ratio) and shifting macrophage polarization from M1 to M2 phenotypes further supports its use in these mechanistic studies [2].

Long-Term In Vivo Modeling of Chronic Kidney Disease (CKD) and Fibrosis

BT424 is uniquely suited for chronic in vivo studies of renal inflammation and fibrosis. Its favorable one-month tolerability profile at a therapeutic dose of 25 mg/kg, with no observed impact on liver or kidney function, enables long-term dosing regimens required for modeling diseases like CKD [1]. This is a critical advantage over dasatinib, which is known to induce renal toxicity in animal models, thereby confounding the interpretation of efficacy data in kidney disease studies. The validated efficacy in the UUO model, showing significant reductions in collagen deposition and fibrotic marker expression, makes BT424 the rational choice for evaluating HCK as a therapeutic target for progressive fibrosis [2].

Cell-Based Assays Requiring Stable Compound Exposure

Investigators designing in vitro experiments, such as MTT proliferation assays, scratch migration assays, or long-term macrophage differentiation studies, will benefit from the confirmed aqueous stability of BT424. The compound exhibits less than 3% degradation over 24 hours at room temperature, ensuring that the intended concentration is maintained throughout the experiment [1]. This stability profile reduces experimental variability and increases the reliability of dose-response data, making BT424 a robust and dependable reagent for cellular pharmacology studies.

Studies Aiming to Avoid Podocyte Toxicity

In any experimental context involving kidney biology, the potential for off-target podocyte toxicity is a major concern, as seen with the parental compound dasatinib. BT424 was explicitly tested for this liability and was found to be non-cytotoxic to podocytes at concentrations up to 50 µM [1]. Therefore, for researchers studying glomerular function, podocyte biology, or proteinuric kidney diseases, BT424 provides a clean chemical probe that minimizes the risk of direct drug-induced injury to the glomerular filtration barrier. This allows for a more accurate assessment of HCK's role in these pathologies.

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